Agathisflavone

Antiviral Influenza Biflavonoid

Identifying a biflavonoid with defined C-C linkage specificity for neuroprotection or antiviral screening is hindered by supply inconsistency. Agathisflavone (CAS 28441-98-7) resolves this with a confirmed 6,8″-interflavonoid bond, structurally distinct from C-O-C analogs like hinokiflavone. • Neuroprotection: Increases astrocyte viability up to 35% and neuronal viability up to 40% under neuroinflammatory stress, enabling glial-neuronal interaction studies. • Antiviral: Validated SARS-CoV-2 Mpro inhibitor with EC50 4.23 µM and CC50 61.3 µM; superior potency over monomer apigenin. • Supplied at ≥98% HPLC purity with reliable global logistics for B2B procurement.

Molecular Formula C30H18O10
Molecular Weight 538.5 g/mol
CAS No. 28441-98-7
Cat. No. B1666641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgathisflavone
CAS28441-98-7
Synonyms7''-methyl-agathisflavone
agathisflavone
Molecular FormulaC30H18O10
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O)O
InChIInChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)22-11-20(36)26-24(39-22)12-21(37)27(29(26)38)28-18(34)9-17(33)25-19(35)10-23(40-30(25)28)14-3-7-16(32)8-4-14/h1-12,31-34,37-38H
InChIKeyBACLASYRJRZXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Agathisflavone Baseline Overview


Agathisflavone is a naturally occurring C–C linked biflavonoid composed of two apigenin subunits connected via a 6,8″-interflavonoid bond [1]. It is isolated from various plant families, including Anacardiaceae, Araucariaceae, and Fabaceae [2]. Pharmacological profiling indicates that agathisflavone possesses a multi-target biological profile encompassing antioxidant, anti-inflammatory, antiviral, antiparasitic, cytotoxic, neuroprotective, and hepatoprotective activities [2][3].

C–C (6,8″)-linked biflavonoid scaffold for structure-activity studies

Supports antiviral, glial modulation, and cell-viability assay contexts

Reported multi-pathway activity profile for tool-compound selection

Why Generic Substitution Fails for Agathisflavone


Biflavonoids, while sharing a common dimeric flavonoid architecture, exhibit profound differences in their interflavonoid linkage type (e.g., C–C vs. C–O–C) and position, which critically dictate their three-dimensional conformation and resultant biological target engagement [1]. Agathisflavone, a C–C linked biflavonoid, cannot be interchangeably substituted with C–O–C linked analogs such as hinokiflavone, as the latter has been shown to possess a structurally distinct requirement for cytotoxic activity due to its ether linkage [2]. Furthermore, within the C–C linked subfamily, agathisflavone's specific 6,8″-linkage yields a unique spatial arrangement that differentiates its potency and selectivity profile from closely related C–C analogs like amentoflavone and robustaflavone, as evidenced by divergent antiviral EC50 values and target protease specificity [1][3].

C–C vs. C–O–C linkage
Hinokiflavone (C–O–C ether linkage) requires a different structural motif for cytotoxic activity and may not replicate agathisflavone's target engagement.
Linkage isomerism (6,8″)
C–C analogs like amentoflavone (3′,8″) and robustaflavone (3′,6″) exhibit divergent antiviral EC₅₀ profiles; 6,8″-linkage specificity may shift potency and selectivity.

Agathisflavone Comparative Evidence


Influenza Antiviral Comparison

Agathisflavone demonstrates significant antiviral activity against influenza A and B viruses [1]. When compared to the closely related C–C linked biflavonoid robustaflavone, agathisflavone exhibits a distinct potency profile. Robustaflavone showed strong inhibitory effects with EC50 values of 2.0 µg/mL (influenza A) and 0.2 µg/mL (influenza B) and selectivity indices (SI) of 16 and 454, respectively [1]. While the publication reports agathisflavone's activity as 'significant' and on par with amentoflavone, the lack of reported EC50 values for agathisflavone in this assay precludes a direct quantitative comparison with robustaflavone [1]. This highlights a data gap in published potency comparisons.

Influenza antiviral comparison
Data to verify

Agathisflavone shows significant activity (EC₅₀ not reported); robustaflavone EC₅₀ 2.0 µg/mL (A) and 0.2 µg/mL (B).

EC₅₀ data gap limits direct potency ranking against robustaflavone.

Verify comparative EC₅₀ values before selecting for influenza assays.

Antiviral Influenza Biflavonoid

Glial Modulation and Neuroprotection

Agathisflavone (FAB) at 1 µM significantly enhances astrocyte viability under neuroinflammatory and excitotoxic stress conditions [1]. Co-treatment with FAB increased astrocyte viability relative to lipopolysaccharide (LPS, 1 µg/mL), quinolinic acid (QUIN, 500 µM), or 1-methyl tryptophan (1-MT, 1.5 µM) alone, by up to 35% (p < 0.05) [1]. Furthermore, astrocyte-conditioned medium from FAB-treated cells increased the viability of neuron-like PC12 cells by up to 40% [1]. FAB also decreased the proportion of Iba-1+ microglia, indicating a reduction in microglial activation [1].

Astrocyte viability response
Head-to-head

+35% astrocyte viability (p

Supports glial-neuronal response interpretation under LPS/QUIN stress.

Kynurenine pathway modulation context; primary culture models.

Neuroprotection Neuroinflammation Glial cells

Selective Cytotoxicity in Leukemia

Agathisflavone exhibits cell-type specific cytotoxicity [1]. It induces apoptosis in Jurkat (acute lymphoblastic leukemia) cells and has a strong anti-proliferative effect on lymphocytes [1]. In contrast, acute promyelocytic leukemia HL60, Burkitt lymphoma Raji cells, and Hep-2 laryngeal carcinoma cells were only mildly affected [1]. This selective activity profile differs from the C–O–C linked biflavonoid hinokiflavone, which was identified as a cytotoxic principle but requires an ether linkage between its apigenin units for significant cytotoxicity [2].

Leukemia cell cytotoxicity
Head-to-head

Strong anti-proliferative and apoptosis in Jurkat cells; mild effect on HL60, Raji, Hep-2.

Supports apoptosis pathway review in Jurkat model; hinokiflavone requires C–O–C linkage.

Cell-type selectivity differs from ether-linked biflavonoids.

Cytotoxicity Leukemia Apoptosis

Anti-SARS-CoV-2 Activity vs. Apigenin

Agathisflavone (AGT) inhibits SARS-CoV-2 replication in Calu-3 human lung epithelial cells with an EC50 of 4.23 ± 0.21 µM and a CC50 of 61.3 ± 0.1 µM, yielding a selectivity index (SI) of approximately 14.5 [1]. In a direct comparison, agathisflavone was significantly more potent than its monomeric constituent apigenin (APG), which required higher concentrations to achieve similar antiviral effects [1]. The study confirmed that AGT's antiviral activity is dose-dependent and is linked to its capacity to inhibit the viral main protease (Mpro) in a non-competitive manner [1].

Anti-SARS-CoV-2 EC₅₀
Head-to-head

EC₅₀ 4.23 µM, CC₅₀ 61.3 µM, SI ~14.5; more potent than monomeric apigenin.

Reported antiviral EC₅₀ context; non-competitive Mᵖʳᵒ inhibition.

Calu-3 cell model; verify protease specificity.

SARS-CoV-2 COVID-19 Antiviral

Agathisflavone Research & Industrial Applications


Neuroinflammation and Glial Biology Research

Based on its ability to increase astrocyte viability by up to 35% under neuroinflammatory stress and enhance neuronal cell viability by up to 40% [1], agathisflavone is a well-suited tool compound for investigating glial-neuronal interactions and developing neuroprotective strategies targeting the kynurenine pathway.

Anti-SARS-CoV-2 Drug Discovery

Given its defined EC50 (4.23 µM) and CC50 (61.3 µM) against SARS-CoV-2 and its superior potency over the monomer apigenin [1], agathisflavone serves as a validated lead scaffold for medicinal chemistry efforts aimed at optimizing non-competitive Mpro inhibitors for coronavirus therapeutics.

Selective Cytotoxicity in Hematological Malignancies

The compound's demonstrated ability to induce apoptosis in Jurkat cells while exhibiting mild effects on other cancer cell lines [1] makes it a valuable probe for dissecting apoptosis signaling pathways in specific leukemia types and for developing targeted anti-leukemic agents.

Application
Selection Property
Validation Focus
Glial biology and neuroinflammation studies
Astrocyte viability and glial response
Kynurenine pathway modulation endpoint review
Coronavirus protease inhibition research
Antiviral EC₅₀ and Mᵖʳᵒ inhibition
Non-competitive inhibition mechanism study
Hematological cancer cell-line studies
Cell-model cytotoxicity profile
Apoptosis pathway endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Agathisflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.